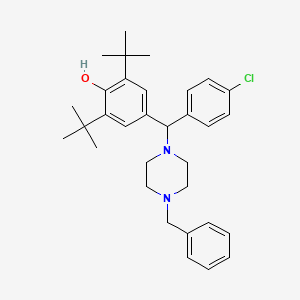

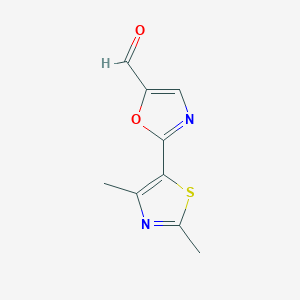

![molecular formula C17H17N3O2S2 B2754501 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897468-61-0](/img/structure/B2754501.png)

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has shown promising results in scientific research applications. This compound is a piperazine derivative, which has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis. These compounds were compared with standard reference drugs, demonstrating better inhibition potency . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, to create these derivatives. Additionally, molecular docking studies against the target DprE1 have been conducted to identify potent inhibitors .

Corrosion Inhibition

The presence of the thiazole ring in the structure suggests potential corrosion inhibition properties. These compounds can form dense protective coatings on metal surfaces during adsorption, likely due to mixed interactions. Surface investigations using techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) reveal the relative degradation of low-carbon steel surfaces under the influence of these inhibitors .

COX-1 Inhibition

While not as potent as standard COX-1 inhibitors, some benzothiazole derivatives exhibit weak COX-1 inhibitory activity. These compounds may have relevance in inflammation-related conditions, although further optimization is necessary .

Antibacterial Hybrid Agents

Combining thiazole and sulfonamide groups, benzothiazole derivatives have been explored for antibacterial activity. Hybrid antimicrobials that synergize the effects of multiple agents hold promise as therapeutic strategies. These compounds may combat bacterial infections through their dual mechanisms .

Quorum Sensing Inhibition

Bacteria use quorum sensing pathways to coordinate behaviors such as biofilm formation and virulence production. Benzothiazole derivatives could potentially interfere with these signaling pathways, making them interesting candidates for quorum sensing inhibition .

Mecanismo De Acción

Target of Action

The primary targets of this compound are likely to be cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound’s mode of action involves the suppression of the COX enzymes . This suppression inhibits the production of thromboxane, PGE2, and prostacyclin, which are lipid compounds that play a significant role in inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This results in a decrease in the production of thromboxane, PGE2, and prostacyclin, thereby reducing inflammation .

Result of Action

The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and subsequently reducing the production of thromboxane, PGE2, and prostacyclin, the compound helps alleviate inflammation .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability For instance, the presence of other compounds or substances in the environment could potentially interact with the compound and affect its action.

Propiedades

IUPAC Name |

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-22-12-4-5-13-15(11-12)24-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIHJPQICYCQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(1-Oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzamide](/img/structure/B2754418.png)

![1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2754425.png)

![8-Ethoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2754433.png)

![2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2754436.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2754438.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2754439.png)